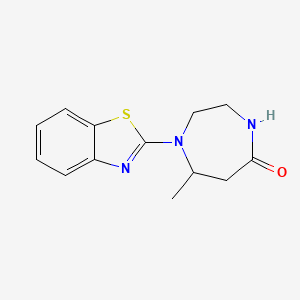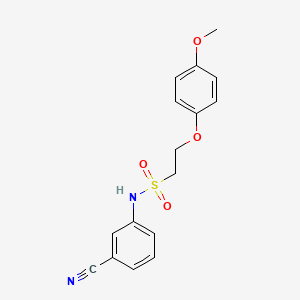
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is an inhibitor of a specific protein that plays a critical role in various biochemical and physiological processes.
Mecanismo De Acción
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine inhibits PKR by binding to its catalytic domain. This prevents PKR from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of PKR has been shown to have various effects on cellular processes, including the regulation of gene expression, the inhibition of viral replication, and the modulation of the immune response.
Biochemical and Physiological Effects:
The inhibition of PKR by 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has various biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of various viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. Additionally, 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has several advantages for lab experiments. This compound is highly specific for PKR and does not inhibit other kinases. Additionally, 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine is stable and can be easily synthesized in large quantities. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine. One potential direction is the development of more potent and selective inhibitors of PKR. Additionally, the use of 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine in combination with other inhibitors or drugs could lead to the development of new treatments for viral infections and inflammatory diseases. Finally, the study of the downstream effects of PKR inhibition could lead to a better understanding of the role of this protein in various cellular processes.
Métodos De Síntesis
The synthesis of 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine involves a series of chemical reactions. The starting materials are 2-amino-5,6-dimethylpyridine and 2-bromoethyl methyl sulfone. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has been extensively studied for its potential applications in scientific research. This compound is an inhibitor of a specific protein called protein kinase R (PKR). PKR plays a critical role in various cellular processes, including the regulation of gene expression and the response to stress.
Propiedades
IUPAC Name |
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-10-11(2)17-14(12-6-4-5-7-15-12)18-13(10)16-8-9-21(3,19)20/h4-7H,8-9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZUVVAAFAULRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NCCS(=O)(=O)C)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7553875.png)


![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)
![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(6-morpholin-4-ylpyridin-3-yl)methanone](/img/structure/B7553916.png)

![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![1-[1-(4-Methylpyrazol-1-yl)propan-2-ylamino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B7553932.png)



![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)